molecular formula C11H8O B2927733 Azulene-1-carbaldehyde CAS No. 7206-61-3

Azulene-1-carbaldehyde

Cat. No.: B2927733
CAS No.: 7206-61-3
M. Wt: 156.184
InChI Key: CZRXLQPVJOJLML-UHFFFAOYSA-N
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Description

Azulene-1-carbaldehyde is a derivative of azulene, a bicyclic non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties. Azulene itself is isomeric with naphthalene but exhibits significantly different properties due to its non-alternant aromatic structure. This compound features an aldehyde functional group at the first position of the azulene ring, making it a valuable intermediate in organic synthesis and various chemical applications .

Biochemical Analysis

Biochemical Properties

Azulene-1-carbaldehyde has been found to interact with various biomolecules. For instance, it has been synthesized via Claisen–Schmidt condensation reaction . The influence of functional groups from azulene-containing chalcones on the biological activity of the 2-propen-1-one unit was investigated for the first time . This study presents optical and fluorescent investigations, QSAR studies, and biological activity of 10 novel compounds .

Cellular Effects

This compound and its derivatives have shown significant effects on various types of cells and cellular processes. For example, these chalcones were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria . Most of the synthesized compounds showed inhibition against Gram-negative microorganisms, independent of the substitution of azulene scaffold .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. For instance, the non-benzenoid aromatic system azulene is sufficiently nucleophilic at C1 that it can react with a protonated aldehyde to form an α-azulenyl alcohol . This in turn may be protonated and undergo loss of water to give an azulene α-carbocation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on related azulene derivatives has shown promising results. For instance, oral administration of certain azulene derivatives resulted in a dose-dependent increase in urinary glucose excretion that lasted over 12 hours .

Metabolic Pathways

Azulene and its derivatives are known to be involved in various biochemical processes, starting from isoprene moiety .

Transport and Distribution

Studies on related azulene derivatives suggest that they can interact with various transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azulene-1-carbaldehyde can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the selective functionalization of azulene derivatives. For example, guaiazulene, an alkyl-substituted azulene, can be used as a starting material due to its availability from natural sources and lower cost .

Chemical Reactions Analysis

Azulene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Guaiazulene
  • Chamazulene
  • Azulene-1,3-dicarbaldehyde

Properties

IUPAC Name

azulene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRXLQPVJOJLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876660
Record name 1-AZULENE CARBOXYALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7206-61-3
Record name 1-AZULENE CARBOXYALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of Azulene-1-carbaldehyde influence its reactivity with Dimethyl Acetylenedicarboxylate (ADM)?

A1: The presence and position of methyl substituents on the azulene ring system significantly influence the reactivity of Azulene-1-carbaldehydes with ADM. For example, Azulene-1-carbaldehydes with methyl substituents at C(3) and C(8) but lacking a substituent at C(6) undergo a Diels-Alder reaction with ADM at the seven-membered ring. [1] In contrast, those without a methyl substituent at C(8) do not yield defined products under the same reaction conditions. [1] Interestingly, methyl substituents at C(2) can also promote the addition of ADM to the seven-membered ring, often leading to the formation of tetracyclic compounds through reaction with two molecules of ADM. [1]

Q2: What interesting rearrangement reactions have been observed during the thermal reaction of Azulene-1-carbaldehydes with ADM?

A: Research has shown that the initial tricyclic adducts formed from the reaction of specific Azulene-1-carbaldehydes with ADM can undergo reversible [, ]-carbon shifts. [2] These isomeric tricyclic carbaldehydes can then participate in a homo-Diels-Alder reaction with another molecule of ADM, yielding pentacyclic carbaldehydes. [2] Intriguingly, these pentacyclic intermediates can undergo further skeletal rearrangements, ultimately forming formyl-tetrahydrocyclopenta[bc]acenaphthylene-tetraesters. [2]

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